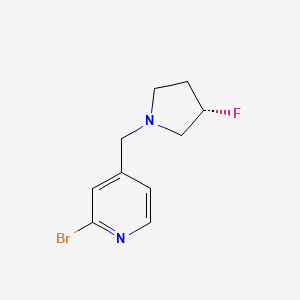
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the second position and a fluoropyrrolidine group attached to the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromopyridine and 3-fluoropyrrolidine.
Formation of Intermediate: The 3-fluoropyrrolidine is reacted with a suitable protecting group to form a protected intermediate.
Coupling Reaction: The protected intermediate is then coupled with 2-bromopyridine under specific reaction conditions, such as the presence of a base and a suitable solvent.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of a base and a polar solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of (S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine group can enhance binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but lacks the fluoropyrrolidine group.
4-Bromo-2-fluoropyridine: Contains a fluorine atom but lacks the pyrrolidine group.
2-Bromo-4-(pyrrolidin-1-yl)pyridine: Similar structure but lacks the fluorine atom.
Uniqueness
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine is unique due to the presence of both the bromine atom and the fluoropyrrolidine group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
分子式 |
C10H12BrFN2 |
|---|---|
分子量 |
259.12 g/mol |
IUPAC名 |
2-bromo-4-[[(3S)-3-fluoropyrrolidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C10H12BrFN2/c11-10-5-8(1-3-13-10)6-14-4-2-9(12)7-14/h1,3,5,9H,2,4,6-7H2/t9-/m0/s1 |
InChIキー |
GCHWHDBFDVKACW-VIFPVBQESA-N |
異性体SMILES |
C1CN(C[C@H]1F)CC2=CC(=NC=C2)Br |
正規SMILES |
C1CN(CC1F)CC2=CC(=NC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B15219322.png)
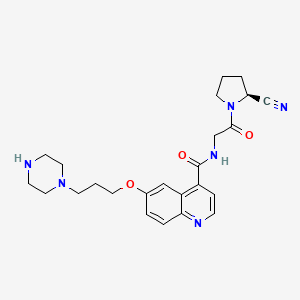
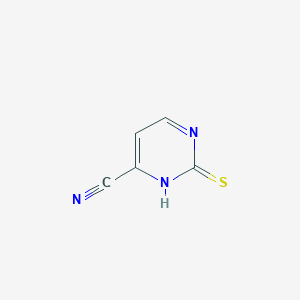
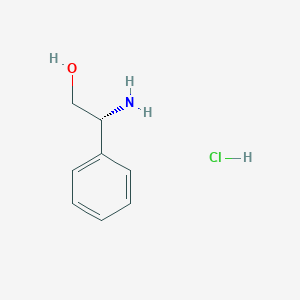
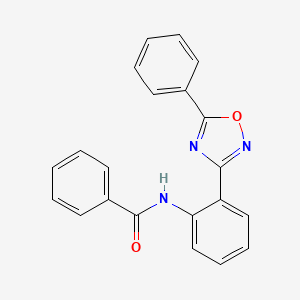
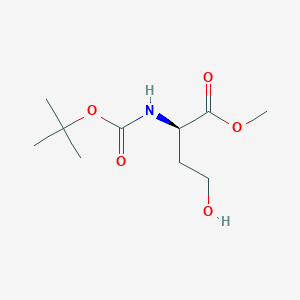

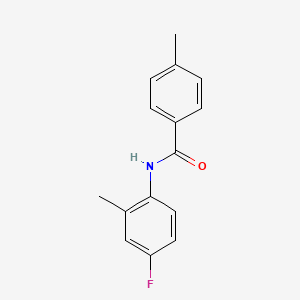
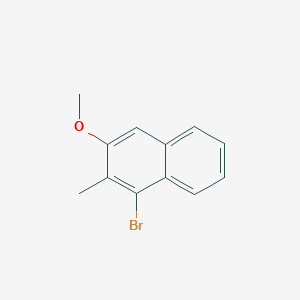
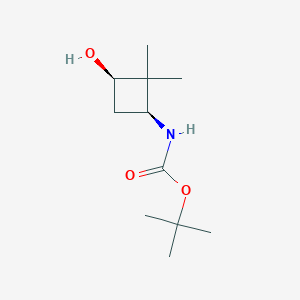
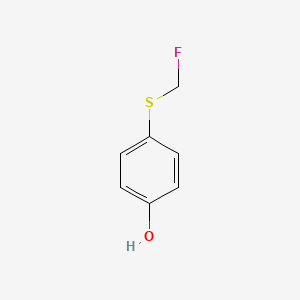
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)

![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
